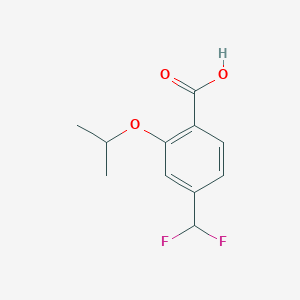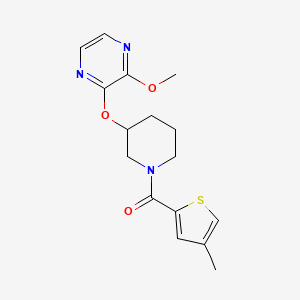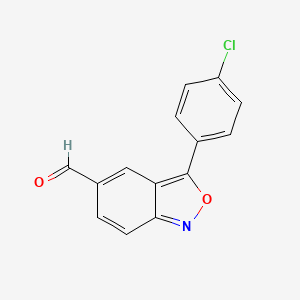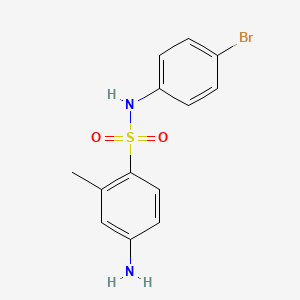
N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.
BenchChem offers high-quality N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
π-Conjugated Polymers and Aminopenta-2,4-dienylidene Groups
Research by Yamaguchi, Gobara, and Sato (2007) explored the synthesis of π-conjugated polymers through the ring opening of pyridinium rings, resulting in materials with potential applications in electronic and photonic devices due to their ordered structures and metallic luster properties. These findings suggest a potential application area for similar pyridine derivatives in the development of advanced materials with unique optical and electronic properties (Yamaguchi et al., 2007).
Electrochromic Aromatic Polyamides
Liou and Chang (2008) synthesized a new aromatic diamine leading to polyamides with electrochromic properties, which underscores the utility of pyridine derivatives in creating materials that change color upon electrical stimulation. This research points to applications in smart windows, displays, and other devices requiring materials capable of dynamic color change (Liou & Chang, 2008).
Iron(III) Complexes as Catechol Dioxygenase Models
A study by Velusamy, Mayilmurugan, and Palaniandavar (2004) on iron(III) complexes of sterically hindered ligands, including pyridine derivatives, as models for catechol dioxygenases, illustrates the chemical's relevance in biochemical research, particularly in understanding enzyme mechanisms and designing biomimetic catalysts (Velusamy et al., 2004).
Multicomponent Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, indicating the versatility of pyridine derivatives in constructing complex heterocyclic compounds with potential pharmaceutical applications (Rahmani et al., 2018).
Novel Aromatic Poly(Amine-Imide)s
Research by Cheng, Hsiao, Su, and Liou (2005) into novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups showcases the application of pyridine derivatives in creating high-performance polymers with excellent thermal stability and electrochromic characteristics (Cheng et al., 2005).
properties
IUPAC Name |
2-N,1-dimethyl-3,5-dinitro-6-N-(pyridin-2-ylmethyl)-4H-pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-14-12-10(18(20)21)7-11(19(22)23)13(17(12)2)16-8-9-5-3-4-6-15-9/h3-6,14,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSJIFKQISDLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)NCC2=CC=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)


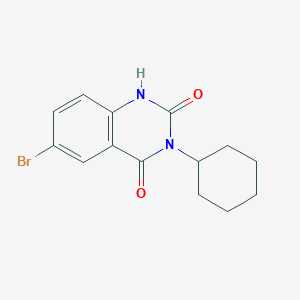
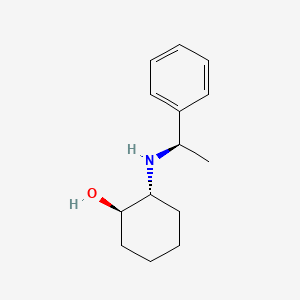
![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
